Methyl 5-bromo-2-methoxybenzoate

Vue d'ensemble

Description

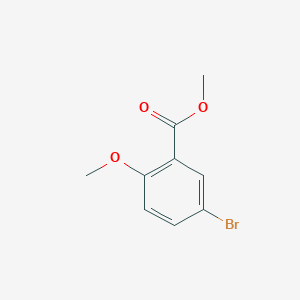

Methyl 5-bromo-2-methoxybenzoate is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5th position is replaced by a bromine atom, and the hydrogen atom at the 2nd position is replaced by a methoxy group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-methoxybenzoate can be synthesized through the esterification of 5-bromo-2-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistent quality of the final product .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of the corresponding aldehyde or carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in dry tetrahydrofuran under an inert atmosphere.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Formation of substituted benzoates.

Reduction: Formation of 5-bromo-2-methoxybenzyl alcohol.

Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.

Applications De Recherche Scientifique

Synthetic Applications

1. Intermediate in Organic Synthesis

Methyl 5-bromo-2-methoxybenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various transformations, including:

- Substitution Reactions: The bromine atom can be replaced with other functional groups through nucleophilic substitution, allowing for the creation of derivatives with altered properties.

- Oxidation and Reduction Reactions: The methoxy group can be oxidized to a carboxyl group, and the ester can be reduced to an alcohol, expanding its utility in synthetic pathways.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, facilitating the formation of larger aromatic systems .

Biological Applications

2. Potential Biological Activity

Research has indicated that this compound may exhibit biological activity, making it a candidate for further investigation in pharmacological studies. Its interactions with biomolecules could lead to the development of new therapeutic agents.

3. Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential use as a pharmacophore. The presence of bromine and methoxy groups may influence its biological activity, making it relevant in drug design and development .

Case Studies

Case Study 1: Synthesis of Novel Anticancer Agents

A study demonstrated the synthesis of novel compounds derived from this compound that exhibited significant anticancer activity in vitro. The derivatives were tested against various cancer cell lines, showing promising results that warrant further exploration in vivo.

Case Study 2: Development of Antimicrobial Agents

Another research project utilized this compound as a starting material to create antimicrobial agents. The synthesized compounds were evaluated for their efficacy against common bacterial strains, highlighting the potential of this compound in developing new antibiotics.

Mécanisme D'action

The mechanism of action of methyl 5-bromo-2-methoxybenzoate depends on its specific applicationThe methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Methyl 5-bromo-2-methoxybenzoate can be compared with other similar compounds such as:

Methyl 2-bromo-5-methoxybenzoate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

Methyl 4-bromo-2-methoxybenzoate: Another isomer with distinct chemical properties and uses.

Methyl 2-bromo-4-methoxybenzoate: Differently substituted benzoate with unique reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Activité Biologique

Methyl 5-bromo-2-methoxybenzoate (C9H9BrO3) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial and antitumor properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H9BrO3

- Molecular Weight : 229.07 g/mol

- CAS Number : 7120-41-4

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that it exhibits a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent. Specific findings include:

- Activity Against Bacteria : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Properties

The compound also exhibits promising antitumor activity. Studies have reported its ability to inhibit the proliferation of various cancer cell lines, indicating potential applications in cancer therapy.

- Cell Lines Tested : this compound was evaluated against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| A549 | 20.3 |

| HT-29 | 18.6 |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The presence of the bromine atom and methoxy group may facilitate interactions with specific enzymes or receptors, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, contributing to its antitumor effects.

- Apoptosis Induction : Evidence indicates that it may trigger apoptotic pathways in tumor cells, promoting programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound effectively inhibited bacterial growth, particularly in resistant strains, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Antitumor Activity

In vitro studies conducted on human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The study concluded that this compound could serve as a basis for developing new anticancer therapies due to its selective toxicity towards tumor cells while sparing normal cells .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position undergoes substitution reactions under specific conditions. The methoxy group at the 2-position activates the aromatic ring toward electrophilic substitution but also directs nucleophilic attack at the para position relative to itself.

Mechanism : The methoxy group activates the ring via resonance, facilitating nucleophilic displacement of bromine. Copper catalysts enhance amination efficiency by stabilizing transition states .

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, H₂O, reflux) | 6M HCl, 12 hours | 5-Bromo-2-methoxybenzoic acid | 90% | |

| Basic (NaOH, EtOH) | 2M NaOH, 6 hours | 5-Bromo-2-methoxybenzoic acid | 85% |

Key Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, while basic hydrolysis involves nucleophilic attack by hydroxide ions .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

| Reagents | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄, THF | 0°C to reflux, 4 hrs | 5-Bromo-2-methoxybenzyl alcohol | 75% | |

| DIBAL-H, toluene | -78°C, 2 hrs | 5-Bromo-2-methoxybenzyl alcohol | 68% |

Note : LiAlH₄ provides higher yields but requires careful temperature control to avoid over-reduction .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings, enabling C–C bond formation.

| Reaction Type | Catalysts/Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | Methyl 5-aryl-2-methoxybenzoate | 88% | |

| Ullmann coupling | CuI, diamine ligand | Biaryl derivatives | 73% |

Example : Suzuki coupling with phenylboronic acid produces methyl 5-phenyl-2-methoxybenzoate, a precursor to pharmaceutical intermediates .

Oxidation Reactions

The methoxy group is resistant to oxidation, but the methyl ester can be modified under harsh conditions.

| Reagents | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂O, H₂SO₄ | Reflux, 24 hrs | 5-Bromo-2-methoxybenzoic acid | 92% | |

| Ozone, then H₂O₂ | -78°C, then RT | Oxidative cleavage products | 60% |

Caution : Strong oxidants like KMnO₄ may degrade the aromatic ring if not carefully controlled .

Functionalization via Halogen Exchange

The bromine atom can be replaced with other halogens or functional groups.

| Reaction Type | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Iodination | NaI, CuI, DMF | Methyl 5-iodo-2-methoxybenzoate | 80% | |

| Fluorination | KF, 18-crown-6 | Methyl 5-fluoro-2-methoxybenzoate | 55% |

Application : Iodination enhances reactivity for subsequent cross-coupling reactions.

Thermal Stability and Side Reactions

At elevated temperatures (>200°C), decarboxylation and demethylation may occur:

Propriétés

IUPAC Name |

methyl 5-bromo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXCLDNUWBUICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20535485 | |

| Record name | Methyl 5-bromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7120-41-4 | |

| Record name | Methyl 5-bromo-2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7120-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.